ARRY-382
Description
Contextual Background: The Role of Colony-Stimulating Factor 1 Receptor (CSF-1R) in Disease Pathogenesis
Colony-stimulating factor 1 receptor (CSF-1R) is a pivotal orchestrator of cellular interactions within the tumor microenvironment (TME). researchgate.netnih.gov This receptor and its ligands, CSF-1 and IL-34, are integral to the survival and differentiation of monocytes. nih.gov Overexpression of CSF-1R has been linked to aggressive tumors, an immunosuppressive microenvironment, and poor patient prognosis. nih.gov
CSF-1R Signaling in Tumor Microenvironment Modulation
The signaling axis of CSF-1/CSF-1R is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which are key drivers of immune escape in the TME. nih.govaacrjournals.org Tumor cells often secrete CSF-1, which then binds to CSF-1R on TAMs. nih.gov This interaction triggers the dimerization and activation of CSF-1R, leading to the differentiation of macrophages towards an M2-like phenotype that supports tumor progression. nih.gov This signaling pathway enhances the secretion of immunosuppressive cytokines like IL-10 and TGF-β, which in turn inhibit the function of cytotoxic T cells and promote the expansion of regulatory T cells. researchgate.net
Furthermore, CSF-1R signaling influences other myeloid cells, such as myeloid-derived suppressor cells (MDSCs), to exert their immunosuppressive functions, thereby hindering anti-tumor immunity. nih.govnih.gov The receptor's activity also extends to dendritic cells (DCs), where it can alter their antigen-presenting capabilities, compromising immune surveillance against cancer cells. nih.govnih.gov The intricate crosstalk mediated by the CSF-1/CSF-1R pathway between tumor cells, immune cells, and stromal cells like cancer-associated fibroblasts (CAFs) fosters a pro-tumorigenic milieu. nih.govnih.gov
Recent research has also identified CSF-1R expression on cancer cells themselves in various solid tumors. nih.gov This intrinsic expression can lead to an autocrine signaling loop where cancer cells produce CSF-1R ligands, which then act on their own CSF-1R to promote proliferation, invasion, stemness, and drug resistance. nih.gov
Immune Evasion Mechanisms Driven by Myeloid Cells
Myeloid cells, including TAMs and MDSCs, are critical components of the tumor microenvironment that contribute significantly to immune evasion. nih.govfrontiersin.org Tumors actively recruit and manipulate these cells to create an immunosuppressive landscape that allows for unchecked growth and metastasis. nih.govfrontiersin.org
One of the primary mechanisms of immune suppression by myeloid cells is the inhibition of T-cell function. nih.gov TAMs and MDSCs can suppress T-cell responses through various means, including the production of immunosuppressive cytokines and the expression of immune checkpoint molecules like PD-L1. frontiersin.orgnih.gov They can also deplete essential amino acids, such as L-arginine, that are necessary for T-cell proliferation and activation. nih.gov
Moreover, these myeloid cells can remodel the extracellular matrix, promote angiogenesis (the formation of new blood vessels), and directly support tumor cell invasion and metastasis. frontiersin.org The presence of a high density of TAMs within a tumor is often correlated with a poor prognosis for the patient. frontiersin.org By fostering a chronic inflammatory state, myeloid cells can also contribute to the initiation and progression of tumorigenesis. frontiersin.org
Preclinical Rationale for CSF-1R Inhibition as a Therapeutic Strategy
The critical role of the CSF-1/CSF-1R signaling axis in promoting a pro-tumoral and immunosuppressive microenvironment provides a strong rationale for its inhibition as a cancer therapy. researchgate.netnih.govfrontiersin.org Preclinical studies have demonstrated that blocking this pathway can lead to a reduction in the number of immunosuppressive TAMs within tumors. aacrjournals.orgfrontiersin.org
Inhibition of CSF-1R has been shown to not only deplete TAMs but also to reprogram the remaining macrophages towards a more pro-inflammatory, anti-tumor M1-like phenotype. aacrjournals.orgonclive.com This repolarization can enhance antigen presentation and bolster T-cell activation within the tumor microenvironment, leading to a more robust anti-tumor immune response. nih.govaacrjournals.org Preclinical models have shown that CSF-1R blockade can increase the infiltration of cytotoxic T lymphocytes (CTLs) and promote anti-tumor interferon responses. aacrjournals.org
Furthermore, combining CSF-1R inhibitors with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, has shown synergistic effects in preclinical models. nih.govaacrjournals.org By targeting the immunosuppressive myeloid cell populations, CSF-1R inhibition can help to overcome resistance to checkpoint blockade and improve the efficacy of these therapies. nih.govaacrjournals.org For instance, in a pancreatic cancer model, the combination of a CSF-1R inhibitor with an anti-PD-1 antibody led to the regression of established tumors. aacrjournals.org The rationale for this combination is to simultaneously target two key mechanisms of cancer-induced immune suppression. nih.gov
Overview of ARRY-382 as a Selective CSF-1R Inhibitor
This compound is a potent and highly specific, orally available small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) tyrosine kinase. nih.govresearchgate.net It has a half-maximal inhibitory concentration (IC50) of 9 nM for CSF-1R. nih.govalzdiscovery.org The high selectivity of this compound for CSF-1R is a key characteristic, as it minimizes off-target effects. researchgate.netashpublications.org
Preclinical studies have demonstrated that this compound effectively inhibits CSF-1R signaling. nih.gov This inhibition leads to a decrease in the number of tumor-infiltrating macrophages, such as TAMs, within the tumor microenvironment. nih.govresearchgate.net Beyond simple depletion, this compound has been shown to reprogram the remaining macrophages to increase their antigen presentation capabilities and support the activation of T-cells. nih.govresearchgate.net The compound has also been shown to regulate both TAMs and MDSCs, which are critical drivers of immune escape. nih.gov
The preclinical data for this compound supported its advancement into clinical trials, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors like pembrolizumab (B1139204). nih.govovariancancernewstoday.com
Historical Context of this compound Discovery and Preclinical Development
This compound was initially developed by Array BioPharma. patsnap.com The discovery and development of this compound were driven by the growing understanding of the crucial role of CSF-1R in cancer biology. researchgate.net The rationale was to create a highly selective inhibitor to target the pro-tumoral functions of myeloid cells in the tumor microenvironment. researchgate.netascopubs.org
The first-in-human Phase 1 study of this compound as a monotherapy was designed to determine its maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics in patients with advanced or metastatic cancers. researchgate.netascopubs.org This study established an MTD and demonstrated that this compound had biologic activity at certain dose levels. researchgate.netascopubs.org The pharmacokinetics were found to be dose-proportional with a half-life of approximately 18 hours. nih.govalzdiscovery.org
Based on strong preclinical evidence of synergy, a Phase 1b/2 study was initiated to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. nih.govovariancancernewstoday.com The Phase 1b portion of this trial focused on dose escalation to determine the MTD of the combination therapy. nih.govresearchgate.net Preliminary results from this study showed that the combination had a manageable safety profile and demonstrated early signs of clinical activity in some patients with pancreatic and ovarian cancer. ovariancancernewstoday.comresearchgate.net
Interactive Data Table: Key Preclinical and Early Clinical Findings for this compound
| Feature | Finding | Source(s) |
| Mechanism of Action | Potent and selective inhibitor of CSF-1R tyrosine kinase. | nih.govresearchgate.net |
| IC50 for CSF-1R | 9 nM | nih.govalzdiscovery.org |
| Preclinical Effects | Decreased tumor-infiltrating macrophages (TAMs), reprogrammed macrophages to increase antigen presentation and support T-cell activation. | nih.govresearchgate.net |
| Phase 1 Monotherapy MTD | Established in the first-in-human study. | researchgate.netascopubs.org |
| Pharmacokinetics | Dose-proportional with a half-life of ~18 hours. | nih.govalzdiscovery.org |
| Combination Therapy | Investigated with pembrolizumab (anti-PD-1) in a Phase 1b/2 study. | nih.govovariancancernewstoday.com |
| Early Clinical Activity | Preliminary signs of effectiveness in pancreatic and ovarian cancer in combination with pembrolizumab. | ovariancancernewstoday.comresearchgate.net |
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARRY382; ARRY 382; ARRY-382. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Arry 382 Action
Target Identification and Biochemical Validation of CSF-1R Inhibition
ARRY-382 functions as a potent, orally available inhibitor of CSF-1R, a tyrosine kinase receptor crucial for macrophage differentiation and regulation of cell proliferation. nih.govresearchgate.netascopubs.orgalzdiscovery.orgselleckchem.comnih.govselleckchem.comgoogle.comselleck.co.jp Its primary mechanism involves binding to and inhibiting the activity of cFMS, thereby preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling. nih.gov This inhibition is thought to impede tumor cell proliferation in contexts where cFMS is overexpressed. nih.gov
This compound demonstrates high potency and selectivity for CSF-1R. It exhibits an IC₅₀ of 9 nM for CSF-1R. medchemexpress.comalzdiscovery.orgselleckchem.comnih.govselleck.co.jpashpublications.org Furthermore, preclinical studies have confirmed its extreme specificity for CSF-1R, showing no significant interaction with other class III receptor tyrosine kinases. ashpublications.org Computational modeling studies, utilizing the 3D X-ray crystallized structure of the CSF-1R kinase, indicate that this compound binds to the CSF-1R kinase domain with low binding energy. explorationpub.compatsnap.comnih.govresearchgate.net This interaction is characterized by engagement with key residues such as Met637, Cys666, and Thr663. explorationpub.compatsnap.comnih.govresearchgate.net The inhibitor also interacts with Asp797 of the Asp-Phe-Gly (DFG) motif and/or hinders the conserved salt bridge between Glu633 and Lys616, thereby stabilizing the activation loop. explorationpub.compatsnap.comnih.gov Interaction with the tryptophan residue (Trp550) in the juxtamembrane domain has also been noted, collectively maintaining CSF-1R in an auto-inhibitory conformation. explorationpub.compatsnap.comnih.gov
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | IC₅₀ (nM) | Selectivity | Key Interacting Residues (In Silico) |
| CSF-1R | 9 medchemexpress.comalzdiscovery.orgselleckchem.comnih.govselleck.co.jpashpublications.org | Highly selective; no interaction with other class III receptor tyrosine kinases ashpublications.org | Met637, Cys666, Thr663, Asp797, Trp550 explorationpub.compatsnap.comnih.govresearchgate.net |
The precise enzyme kinetic characterization data for this compound's blockade of CSF-1R were not explicitly detailed in the provided search results beyond its IC₅₀ value and its mechanism of maintaining the receptor in an auto-inhibitory conformation. However, its potent and selective inhibition of CSF-1R kinase activity (IC₅₀ = 9 nM) signifies its efficacy in blocking the enzymatic function of the receptor. medchemexpress.comalzdiscovery.orgselleckchem.comnih.govselleck.co.jpashpublications.org
Impact on CSF-1R Downstream Signaling Pathways in Preclinical Models
CSF-1R signaling is a critical regulator of the mononuclear phagocyte system, influencing the development, differentiation, proliferation, migration, and survival of macrophages and other myeloid cells. bmj.com By inhibiting CSF-1R, this compound modulates several downstream signaling pathways, leading to significant changes in the tumor microenvironment. nih.govnih.govinnovareacademics.inresearchgate.net
Inhibition of CSF-1R with this compound in preclinical models leads to a decrease in the number of tumor-infiltrating macrophages (TAMs). nih.govresearchgate.netaacrjournals.org Crucially, this inhibition also reprograms the remaining macrophages, shifting them from an M2-like (pro-tumorigenic) phenotype towards a more M1-like (anti-tumorigenic, immunostimulatory) phenotype. nih.govnih.govbmj.comfrontiersin.orgonclive.comfrontiersin.orgmdpi.com This reprogramming involves changes in their functional characteristics, moving away from promoting tumor growth, angiogenesis, and immunosuppression. onclive.commdpi.com
Table 2: Effects of this compound on Macrophage Polarization (Preclinical)
| Mechanism of Action | Impact on Macrophages | Observed Outcome |
| CSF-1R inhibition nih.govresearchgate.netaacrjournals.org | Decreased number of tumor-infiltrating macrophages (TAMs) nih.govresearchgate.netaacrjournals.org | Reduced immunosuppressive environment nih.govresearchgate.netaacrjournals.org |
| Reprogramming of existing macrophages nih.govnih.govbmj.comfrontiersin.orgonclive.comfrontiersin.orgmdpi.com | Shift from M2-like (pro-tumorigenic) to M1-like (anti-tumorigenic) phenotype nih.govnih.govbmj.comfrontiersin.orgonclive.comfrontiersin.orgmdpi.com | Enhanced immunostimulatory environment onclive.com |
Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are significant drivers of immune escape within the tumor microenvironment. nih.govresearchgate.netaacrjournals.orgspringermedizin.de CSF-1, signaling via CSF-1R, regulates both TAMs and MDSCs. nih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net Preclinical studies have shown that this compound's inhibition of CSF-1R effectively decreases the number of these tumor-infiltrative macrophages and MDSCs in the tumor microenvironment. nih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net This reduction and modification of TAMs and MDSCs are critical for reversing immunosuppression and can improve the efficacy of other anti-cancer agents, such as anti-PD-1 therapies. nih.govaacrjournals.org
Table 3: Impact of this compound on TAMs and MDSCs (Preclinical)
| Cell Type | Effect of this compound | Consequence in TME |
| TAMs | Decreased number nih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net | Reversal of immunosuppression nih.govaacrjournals.org |
| MDSCs | Decreased number nih.govresearchgate.netascopubs.orgaacrjournals.orgresearchgate.net | Improved efficacy of anti-PD-1 agents nih.govaacrjournals.org |
Table 4: Preclinical Effects of this compound on T-cell Activation and Antigen Presentation
| Mechanism | Effect on Macrophages | Consequence for T-cells |
| CSF-1R inhibition nih.govresearchgate.netaacrjournals.org | Reprogramming to enhance antigen presentation nih.govresearchgate.netbmj.comaacrjournals.org | Increased T-cell activation and support nih.govresearchgate.netbmj.comaacrjournals.org |
Preclinical Pharmacological Efficacy Studies of Arry 382
In Vitro Efficacy in Cellular Models
Detailed in vitro studies were conducted to characterize the cellular effects of ARRY-382. These experiments aimed to understand its direct impact on cancer cells and its ability to interfere with the supportive role of macrophages in tumor growth.
Inhibition of Cell Proliferation in Disease-Relevant Cell Lines
As a CSF-1R inhibitor, this compound's primary mechanism of action is not direct cytotoxicity against tumor cells but rather the modulation of the tumor microenvironment. Therefore, information regarding its direct effects on the proliferation of various cancer cell lines is not extensively detailed in publicly available research. The therapeutic hypothesis centers on the indirect anti-tumor effects mediated by the inhibition of CSF-1R on macrophages.
Effects on Cell Viability and Apoptosis in Preclinical Cell Systems
Modulation of Macrophage-Mediated Support of Tumor Cells in Co-culture Models
A key aspect of the preclinical evaluation of this compound involves its ability to disrupt the supportive interactions between macrophages and tumor cells. In co-culture models, the presence of macrophages can enhance tumor cell proliferation, survival, and invasion. Preclinical investigations have shown that by inhibiting CSF-1R, this compound can reprogram macrophages. This reprogramming leads to a reduction in their pro-tumoral functions and an increase in their ability to present antigens and support T-cell activation. nih.gov This shift from an M2-like (pro-tumor) to a more M1-like (anti-tumor) phenotype is a central tenet of the therapeutic strategy for this compound.
In Vivo Efficacy in Animal Models of Disease
Animal models have been instrumental in demonstrating the anti-tumor activity of this compound and its effects on the tumor microenvironment. These studies have provided the foundational evidence for its progression into clinical trials.
Tumor Growth Inhibition in Xenograft Models
In various preclinical animal models, this compound has demonstrated the ability to inhibit tumor growth. This effect is primarily attributed to the remodeling of the tumor microenvironment rather than direct anti-proliferative effects on the cancer cells themselves. In a pancreatic cancer model, the combination of a CSF-1R inhibitor with an anti-PD-1 antibody resulted in an improved therapeutic response compared to the anti-PD-1 antibody alone. nih.gov This suggests that by targeting TAMs with this compound, the efficacy of other immunotherapies can be enhanced.
Table 1: Representative In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Therapeutic Combination | Outcome |
| Pancreatic Cancer | CSF-1R Inhibitor + anti-PD-1 | Improved response vs. anti-PD-1 alone nih.gov |
Assessment of Tumor Microenvironment Remodeling in Animal Models
A significant focus of the in vivo studies with this compound has been its impact on the tumor microenvironment. Treatment with this compound in preclinical models has been shown to decrease the number of tumor-infiltrating macrophages. nih.gov Beyond simple depletion, this compound was also found to reprogram the remaining macrophages. This reprogramming involves an increased capacity for antigen presentation and a greater ability to support the activation of T-cells, key effector cells in the anti-tumor immune response. nih.gov This remodeling of the tumor microenvironment from an immunosuppressive to an immune-active state is believed to be the primary driver of this compound's anti-cancer efficacy.
Evaluation of Immune Cell Infiltration and Activity (e.g., T-cells, Macrophages)
Preclinical investigations into this compound, a potent and highly specific small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), have demonstrated its significant impact on the tumor microenvironment (TME). nih.govaacrjournals.org The primary mechanism involves the modulation of tumor-associated macrophages (TAMs), which are critical drivers of immune escape and are regulated by the CSF-1/CSF-1R signaling pathway. nih.govaacrjournals.orgresearchgate.net
In various preclinical models, the inhibition of CSF-1R by this compound led to a marked decrease in the number of tumor-infiltrating macrophages. nih.govresearchgate.netresearchgate.net Beyond simple depletion, this compound was shown to reprogram the remaining macrophages. This functional shift involved an increase in antigen presentation capabilities, which in turn supports the activation of T-cells, crucial components of the anti-tumor immune response. nih.govaacrjournals.orgresearchgate.net By modifying TAMs, this compound helps to reverse the immunosuppressive state within the TME. aacrjournals.orgresearchgate.net Studies in murine models of various cancers have shown that CSF-1R blockade can lead to an increased infiltration of cytotoxic CD8+ T-cells into the tumor, enhancing the potential for a robust anti-cancer immune attack. nih.gov
Table 1: Preclinical Effects of this compound on Immune Cells in the Tumor Microenvironment
| Cell Type | Effect of this compound | Consequence |
|---|
| Tumor-Associated Macrophages (TAMs) | - Decreased infiltration into the tumor. nih.govaacrjournals.orgresearchgate.net
Pharmacodynamic Biomarker Evaluation in Preclinical Settings
Pharmacodynamic (PD) studies have been essential in confirming that this compound engages its target and modulates the intended biological pathway in preclinical models. The PD activity observed has been consistent with potent and effective CSF-1R inhibition. researchgate.net These evaluations have focused on biomarkers that directly reflect the suppression of the CSF-1 pathway and the resulting effects on specific immune cell populations. nih.govresearchgate.net
Analysis of CSF-1 Pathway Suppression Markers
The administration of this compound in preclinical models resulted in distinct changes in biomarkers directly associated with the CSF-1/CSF-1R signaling axis. A notable finding was a dose-dependent increase in circulating levels of the CSF-1 ligand. researchgate.net This is considered a classic on-target effect of CSF-1R inhibitors; as the receptor is blocked, the ligand is no longer consumed by receptor-mediated endocytosis, leading to its accumulation in the plasma. At the maximum tolerated doses in a Phase 1 study, an approximate 28-fold maximal increase in CSF-1 from baseline was observed. researchgate.net
Another key marker evaluated was the urinary N-terminal telopeptide of type I collagen (NTX). researchgate.net CSF-1R signaling is critical for the function of osteoclasts, cells responsible for bone resorption. Inhibition of this pathway is therefore expected to reduce osteoclast activity. Preclinical data demonstrated that this compound treatment led to reductions in urinary NTX levels, indicating a systemic biological effect consistent with CSF-1R pathway suppression. researchgate.net
Table 2: Key Pharmacodynamic Biomarkers of CSF-1 Pathway Suppression by this compound
| Biomarker | Change Observed | Rationale |
|---|---|---|
| Circulating CSF-1 | Dose-dependent increase (~28-fold at MTD). researchgate.net | Compensatory accumulation due to receptor blockade. researchgate.net |
| Urinary NTX | Reduction to within normal range. researchgate.net | Inhibition of CSF-1R-dependent osteoclast activity. researchgate.net |
Assessment of Circulating Monocyte Subpopulations
The CSF-1/CSF-1R axis plays a significant role in the differentiation and survival of monocytes. Therefore, changes in circulating monocyte subpopulations serve as a sensitive pharmacodynamic biomarker for this compound activity. Specifically, preclinical and early clinical studies monitored non-classical monocytes (NCM). nih.govresearchgate.net Treatment with this compound led to a profound and dose-dependent reduction in these cells. A mean decrease of 96% from baseline in circulating NCM was observed at the maximum tolerated dose, confirming significant inhibition of the CSF-1R pathway in relevant immune cell populations. researchgate.net This depletion of a specific monocyte subset provides strong evidence of the compound's on-target biological activity. researchgate.net
Mechanisms of Resistance to Arry 382 in Preclinical Systems
Investigation of Intrinsic Resistance Factors
Intrinsic, or primary, resistance refers to the lack of response to a therapeutic agent from the outset of treatment. In preclinical systems, inherent resistance to CSF-1R inhibitors like ARRY-382 has been linked to the specific characteristics of the tumor and its surrounding microenvironment.
Research has shown that the efficacy of CSF-1R inhibition can be highly context-dependent. For instance, in an orthotopic mouse model using PyMT mammary tumor cells, the CSF-1R inhibitor pexidartinib (B1662808) failed to inhibit primary tumor growth, even though it effectively depleted macrophages. aacrjournals.org This suggests that in some tumor models, the reliance on TAMs for growth is not absolute, representing a form of intrinsic resistance.
Furthermore, the local cytokine milieu within the TME can influence sensitivity to CSF-1R blockade. High concentrations of interleukin-4 (IL-4), for example, have been shown to rescue macrophages from depletion by a CSF-1R inhibitory antibody in vitro, indicating that specific cytokine profiles may confer innate resistance in certain tumor microenvironments. bmj.com The failure of a CSF-1R inhibitor to deplete macrophages in the lung microenvironment also prevented the inhibition of spontaneous breast cancer metastasis in a preclinical model, highlighting that the organ-specific TME can be a determinant of intrinsic resistance. aacrjournals.org
Analysis of Acquired Resistance Mechanisms
Acquired resistance emerges in tumors that are initially sensitive to treatment but later progress. Preclinical studies investigating long-term treatment with CSF-1R inhibitors have identified adaptive changes within the tumor and its microenvironment that drive this phenomenon.
A pivotal study using a genetically engineered mouse model of proneural glioblastoma (GBM) provided key insights into acquired resistance to the CSF-1R inhibitor BLZ945. While initial treatment led to significant tumor regression, tumors eventually recurred in over 50% of the mice, demonstrating the development of robust acquired resistance. aacrjournals.orgnih.govmdpi.com
A primary mechanism of acquired resistance to targeted therapies is the activation of alternative or "bypass" signaling pathways that circumvent the inhibited target. In the case of CSF-1R inhibitors, preclinical models have shown that tumor cells can become independent of CSF-1R signaling for their survival and proliferation.
In the aforementioned glioblastoma model, recurrent tumors that developed resistance to the CSF-1R inhibitor BLZ945 exhibited hyperactivation of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. aacrjournals.orgnih.gov This activation was traced to an upstream signal: insulin-like growth factor-1 (IGF-1) secreted by macrophages that survived the initial therapy. bmj.comaacrjournals.org This macrophage-derived IGF-1 stimulated the IGF-1 receptor (IGF-1R) on glioma cells, reactivating the PI3K pathway and thereby promoting tumor cell survival and proliferation despite continued CSF-1R blockade. aacrjournals.orgnih.gov This represents a classic bypass mechanism where the tumor co-opts an alternative receptor tyrosine kinase pathway to maintain critical downstream signaling. Other preclinical work has also implicated the activation of AKT and ERK1/2 signaling pathways in CSF-1R-mediated chemoresistance in ovarian cancer cells. mdpi.com
The TME is a dynamic entity that can adapt to therapeutic pressure, leading to drug resistance. For CSF-1R inhibitors, which directly target a key component of the TME, these adaptive changes are a critical factor in acquired resistance.
The glioblastoma resistance study compellingly demonstrated that the TME was the principal driver of resistance. When cells from resistant, recurrent tumors were transplanted into naive host mice, the resulting gliomas were once again sensitive to CSF-1R inhibition. aacrjournals.orgmdpi.comnih.gov This indicates that the resistance was not due to stable genetic changes in the tumor cells themselves but was mediated by the altered microenvironment. The resistant TME was characterized by the presence of protumorigenic TAMs that expressed a wound-healing-associated gene signature, driven by IL-4, which led to the secretion of IGF-1. aacrjournals.org
Another potential TME-mediated resistance mechanism involves a shift in the composition of myeloid cells. One preclinical study found that while CSF-1R inhibitors block TAMs, this can disrupt crosstalk with cancer-associated fibroblasts (CAFs), leading to a significant increase in the recruitment of granulocytes to the tumor, which may promote tumor progression. allenpress.comnih.gov
| Preclinical Model | CSF-1R Inhibitor | Resistance Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma (GBM) Mouse Model | BLZ945 | Acquired Resistance via Bypass Signaling & TME Adaptation | Resistance driven by macrophage-derived IGF-1 activating PI3K signaling in tumor cells. Resistance is TME-dependent. | aacrjournals.orgnih.gov |
| PyMT Mammary Tumor Model | Pexidartinib (PLX3397) | Intrinsic Resistance | No inhibition of primary tumor growth despite effective macrophage depletion. | aacrjournals.org |
| Breast Cancer Metastasis Model | BLZ945 | Intrinsic Resistance (Organ-Specific) | Failed to prevent lung metastasis due to inability to deplete macrophages in the lung TME. | aacrjournals.org |
| In Vitro Human Macrophages | Emactuzumab | Intrinsic Resistance (Cytokine-Mediated) | High levels of IL-4 rescued macrophages from CSF-1R inhibitor-induced depletion. | bmj.com |
Preclinical Strategies to Overcome Resistance
Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Preclinical research has explored rational combination therapies and alternative treatment schedules to counteract resistance to CSF-1R inhibitors.
Based on the identification of bypass pathways, a logical strategy is to co-target the resistance pathway along with CSF-1R.
In the preclinical glioblastoma model where resistance was driven by the IGF-1R/PI3K axis, combining the CSF-1R inhibitor with either an IGF-1R inhibitor (OSI906) or a PI3K inhibitor (BKM120) significantly prolonged the survival of mice with recurrent, resistant tumors. aacrjournals.orgnih.gov This provides a strong preclinical rationale for dual-targeting strategies to prevent or treat acquired resistance.
Another proposed combination is the co-administration of CSF-1R inhibitors with CXCR2 antagonists. allenpress.comnih.gov This strategy aims to block the compensatory influx of granulocytes that can be triggered by CSF-1R blockade, thereby addressing a TME-driven resistance mechanism. allenpress.comnih.gov
| Resistance Mechanism | Proposed Combination Strategy | Preclinical Agent(s) | Rationale | Reference |
|---|---|---|---|---|
| IGF-1R/PI3K Bypass Signaling | Dual inhibition of CSF-1R and the bypass pathway | IGF-1R inhibitor (e.g., OSI906) or PI3K inhibitor (e.g., BKM120) | To simultaneously block the primary target and the escape pathway activated during acquired resistance. | aacrjournals.orgnih.gov |
| Granulocyte Infiltration | Dual inhibition of CSF-1R and granulocyte recruitment | CXCR2 antagonist | To prevent the compensatory influx of potentially tumor-promoting granulocytes into the TME. | allenpress.comnih.gov |
Beyond simultaneous combinations, altering the timing and sequence of therapies may also be an effective approach to forestall resistance. It has been proposed that alternative treatment schedules could be more effective than continuous administration of CSF-1R inhibitors. nih.gov For example, an initial course of a CSF-1R inhibitor like this compound could be used to debulk the population of M2-like TAMs. This could then be followed by other therapeutic modalities, such as immunotherapy, to take advantage of the altered, less immunosuppressive TME and induce a durable anti-tumor immune response before resistance has a chance to develop. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics of Arry 382
In Vitro Metabolic Stability and Permeability
The oral administration route of ARRY-382 suggests that it possesses favorable permeability characteristics essential for absorption guidetoimmunopharmacology.orgalzdiscovery.org. While specific quantitative data on this compound's in vitro metabolic stability and permeability are not extensively detailed in publicly available preclinical summaries, the development of orally bioavailable small molecule inhibitors like this compound typically involves rigorous assessment of these properties.
In general, in vitro metabolic stability screening assays are conducted using liver microsomes from various species (e.g., rat, mouse, human) to determine a compound's half-life (t1/2) and intrinsic clearance nih.govnih.gov. These studies help identify potential metabolic liabilities and predict in vivo clearance nih.govnih.gov. Similarly, permeability is often evaluated using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to assess passive diffusion and potential for efflux integralbiosciences.comnih.gov. For a related compound, good cellular permeability and low microsomal clearance were observed, along with brain permeability in mice chemrxiv.org. Conversely, some compounds with physicochemical properties that violate Lipinski's rules, such as high molecular weight and positive charge at physiological pH, may exhibit poor permeability and high efflux potential, contributing to low oral bioavailability integralbiosciences.com. The successful oral administration of this compound implies that it has overcome such challenges, indicating adequate permeability and metabolic stability to achieve systemic exposure guidetoimmunopharmacology.orgalzdiscovery.org.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (Mechanistic Focus)
This compound is characterized as an orally available small molecule inhibitor guidetoimmunopharmacology.orgalzdiscovery.orgnih.gov. Its oral administration implies efficient absorption from the gastrointestinal tract into the systemic circulation. While detailed preclinical ADME profiles for this compound are not comprehensively published, its classification as a small molecule generally suggests a broader distribution potential throughout the body compared to larger biological molecules.
Dose-Response and Time-Course Pharmacodynamic Relationships in Preclinical Models
Preclinical investigations and early clinical studies have elucidated the dose-response and time-course pharmacodynamic (PD) relationships of this compound, demonstrating its potent and selective inhibition of CSF1R. This compound is a highly specific small-molecule inhibitor of CSF-1R nih.govdiscoveryontarget.com.
In preclinical models, this compound has been shown to decrease the number of tumor-infiltrating macrophages (TAMs) within the tumor microenvironment nih.govaacrjournals.org. Furthermore, it was observed to reprogram macrophages, leading to increased antigen presentation and enhanced T-cell activation nih.govaacrjournals.org.
In a Phase 1 dose-escalation study, this compound demonstrated significant pharmacodynamic activity. Doses of 200 mg once daily (QD) and higher resulted in a mean reduction of over 80% in monocyte pERK from baseline, which is consistent with drug exposures exceeding the this compound IC50 value aacrjournals.org. A marked reduction in non-classical monocytes (NCM) was also observed, with a 96% mean decrease from baseline at the maximum tolerated dose (MTD) aacrjournals.org. Additionally, increases in circulating CSF1 levels were dose-dependent, with a maximal increase of approximately 28-fold from baseline observed at the MTD during the first cycle aacrjournals.org.
The time-course of this compound's effects is supported by its pharmacokinetic profile, which showed a half-life of approximately 18 hours alzdiscovery.org. This relatively prolonged half-life contributes to sustained target engagement and pharmacodynamic effects with once-daily dosing.
Table 1: Preclinical Pharmacodynamic Effects of this compound
| Pharmacodynamic Marker | Effect at Doses ≥ 200 mg QD | Effect at MTD (400 mg QD) |
| Monocyte pERK | >80% mean reduction from baseline aacrjournals.org | Consistent with exposures above IC50 aacrjournals.org |
| Non-Classical Monocytes (NCM) | Reductions observed aacrjournals.org | 96% mean decrease from baseline aacrjournals.org |
| Circulating CSF1 | Dose-dependent increase aacrjournals.org | ~28-fold maximal increase from baseline aacrjournals.org |
Correlations between Preclinical Pharmacokinetics and Biological Activity
The preclinical development of this compound has established clear correlations between its pharmacokinetic properties and its biological activity. This compound exhibited dose-proportional pharmacokinetics, indicating that systemic exposure increases proportionally with the administered dose alzdiscovery.org. This predictable pharmacokinetic behavior is crucial for achieving consistent pharmacodynamic effects.
The observed pharmacodynamic activity of this compound, including the reduction in monocyte pERK and non-classical monocytes, was directly correlated with drug exposures that were above its in vitro IC50 value for CSF1R inhibition aacrjournals.org. This strong correlation confirms that the systemic concentrations achieved in preclinical models were sufficient to effectively inhibit the target receptor and elicit the desired biological responses aacrjournals.org.
Furthermore, in silico studies have provided insights into the molecular interactions underpinning this compound's potency. These computational analyses demonstrated that this compound, alongside other selective CSF1R inhibitors like DCC-3014 and BLZ945, exhibits low binding energies with the CSF1R kinase explorationpub.comresearchgate.net. This indicates a strong structural affinity and conformational stability with the target kinase explorationpub.comresearchgate.net. The concordance between the predicted binding energies and the experimentally determined IC50 values further validates the computational methodologies used and reinforces the understanding of this compound's potent CSF1R inhibitory activity explorationpub.comresearchgate.net. These correlations between preclinical pharmacokinetics and biological activity underscore this compound's mechanism of action and its potential as a CSF1R inhibitor.
Table 2: In Silico Binding Energies of CSF1R Inhibitors
| Compound | Binding Energy (kcal/mol) |
| DCC-3014 | -10.64 researchgate.net |
| This compound | Not explicitly stated, but grouped with DCC-3014 and BLZ945 as having "lowest binding energies" explorationpub.comresearchgate.net |
| BLZ945 | -11.107 (for JNK, but also listed as low for CSF1R) innovareacademics.in |
| Sorafenib | -10.24 researchgate.net |
Advanced Methodologies and Future Research Directions
Application of Omics Technologies in ARRY-382 Research (Preclinical)
Omics technologies offer powerful tools for a comprehensive understanding of biological systems, providing insights into gene expression, protein profiles, and cellular heterogeneity in response to therapeutic interventions.
Transcriptomic and Proteomic Profiling of Response and Resistance
While direct, large-scale transcriptomic and proteomic profiling specifically for this compound's preclinical response and resistance mechanisms are not extensively detailed in public literature, the application of such methodologies is crucial for understanding drug effects. Preclinical studies with this compound have demonstrated its pharmacodynamic activity, including a mean reduction of over 80% in monocyte pERK (phosphorylated extracellular signal-regulated kinase) at doses ≥ 200 mg once daily, consistent with exposures above its IC50 value researchgate.net. Furthermore, reductions in CD14dim/CD16+ nonclassical monocytes (NCM) were observed at doses ≥ 200 mg once daily, with a 96% mean decrease from baseline at the maximum tolerated dose in a Phase 1 study researchgate.net. These observations, while not full 'omics' profiles, represent targeted proteomic (pERK) and cellular (NCM) markers indicative of on-target CSF-1R inhibition and its impact on myeloid cell populations researchgate.net.
Future preclinical research could employ comprehensive transcriptomic (e.g., RNA sequencing) and proteomic (e.g., mass spectrometry-based proteomics) profiling to:
Identify specific gene expression signatures and protein alterations associated with this compound sensitivity and resistance in various tumor models.
Uncover compensatory pathways activated upon CSF-1R inhibition, which could inform rational combination strategies.
Characterize the dynamic changes in the proteome of tumor cells and immune cells within the tumor microenvironment following this compound treatment.
Utilize spatial transcriptomics to map gene expression changes in their tissue context, providing insights into localized responses and resistance mechanisms biorxiv.org.
Single-Cell Analysis of Tumor Microenvironment Remodeling
Single-cell analysis technologies, particularly single-cell RNA sequencing (scRNA-seq), are invaluable for dissecting the heterogeneity of the tumor microenvironment (TME) and understanding cellular interactions mdpi.commdpi.comportlandpress.com. This compound's primary mechanism involves decreasing tumor-infiltrative macrophages (TAMs) and reprogramming them to enhance antigen presentation and T-cell activation in preclinical models nih.govaacrjournals.org. Single-cell analysis can provide a granular understanding of these changes by:
Identifying distinct subpopulations of TAMs and other myeloid cells, and tracking their phenotypic shifts (e.g., from immunosuppressive M2-like to immunostimulatory M1-like phenotypes) in response to this compound.
Characterizing the intricate cross-talk between this compound-modulated myeloid cells and other immune cells (e.g., T cells, NK cells) within the TME at a single-cell resolution.
Revealing how this compound influences the spatial organization of different cell types within the tumor, contributing to the remodeling of the immunosuppressive TME into a more permissive one for anti-tumor immunity portlandpress.com.
Analyzing gene expression changes within individual cells to pinpoint specific pathways or markers associated with response or adaptive resistance to this compound, thereby informing the development of more effective combination therapies mdpi.com.
High-Throughput Screening and Lead Optimization Methodologies (Preclinical Discovery)
High-throughput screening (HTS) and subsequent lead optimization are fundamental processes in the discovery and development of novel therapeutic compounds like this compound. These methodologies enable the rapid assessment of large chemical libraries for desired biological activities and the subsequent refinement of active compounds to improve their potency, selectivity, and pharmacokinetic properties explorationpub.compatsnap.comnih.gov.
In the context of CSF-1R inhibitors, HTS would typically involve screening compound libraries against the CSF-1R target to identify initial hits that inhibit its kinase activity. This compound itself is an orally available selective CSF-1R inhibitor with an IC50 of 9 nM alzdiscovery.orgallenpress.com.
Table 1: Potency of this compound against CSF-1R
| Compound | Target | IC50 (nM) |
| This compound | CSF-1R | 9 alzdiscovery.orgallenpress.com |
Lead optimization then focuses on improving the drug-like properties of these hits. For this compound, computational modeling (as discussed in Section 6.3) played a role in understanding its interactions with the CSF-1R kinase domain explorationpub.compatsnap.com. Its interactions with specific residues like Cys666, Thr663, and Met637 indicate high target specificity and potential evasion of the p-glycoprotein efflux pump, which are critical aspects refined during lead optimization explorationpub.com. The ability to achieve such high specificity and potency is a hallmark of successful lead optimization efforts.
Computational Modeling and Simulations for Mechanism Elucidation and Prediction
Computational modeling and simulations are indispensable tools in modern drug discovery, offering insights into drug-target interactions, mechanism of action, and prediction of compound behavior in biological systems explorationpub.compatsnap.comacs.org. For this compound and other CSF-1R inhibitors, in silico methods, particularly molecular docking, have been extensively employed explorationpub.compatsnap.comnih.gov.
Molecular docking studies have been used to delineate the structure-based inhibition of CSF-1R by small molecule inhibitors, including this compound, for target identification and lead optimization explorationpub.compatsnap.com. These simulations predict the interactions of lead compounds with the three-dimensional (3D) conformations of target receptors explorationpub.com. This compound has been modeled using induced fit docking protocols with the 3D X-ray crystallized structure of CSF-1R kinase (Protein Databank, ID 4R7H) explorationpub.compatsnap.comnih.gov.
Computational analyses have shown that this compound, along with other selective CSF1R inhibitors such as DCC-3014 and BLZ-945, exhibits low binding energies with CSF1R kinase, indicating strong structural affinity and conformational stability explorationpub.comnih.gov. The correlation observed between in silico binding energies and experimental IC50 values further validates the reliability of these computational methodologies explorationpub.com.
Table 2: Predicted Binding Energies of CSF1R Inhibitors with CSF1R Kinase
| Compound | Binding Energy (kcal/mol) (Relative) | Indication of Affinity |
| This compound | Lowest (along with DCC-3014, BLZ-945, sorafenib) explorationpub.comnih.gov | Strong structural affinity and conformational stability explorationpub.comnih.gov |
| DCC-3014 | Lowest explorationpub.comnih.gov | Strong structural affinity and conformational stability explorationpub.comnih.gov |
| BLZ-945 | Lowest explorationpub.comnih.gov | Strong structural affinity and conformational stability explorationpub.comnih.gov |
| Sorafenib | Lowest explorationpub.comnih.gov | Strong structural affinity and conformational stability explorationpub.comnih.gov |
| Edicotinib | High nih.gov | Weak binding nih.gov |
Note: Specific numerical binding energy values for this compound were not consistently provided across sources, but it was consistently grouped with compounds having the "lowest binding energies" explorationpub.comnih.gov.
These computational insights help in understanding how this compound interacts with specific residues of CSF1R, such as Cys666, Thr663 (a gatekeeper residue), and Met637, with the latter indicating high target specificity explorationpub.com. Such detailed molecular understanding is critical for rational drug design, predicting drug efficacy, and guiding further lead optimization in a time-efficient and cost-effective manner explorationpub.com.
Development of Novel Preclinical Disease Models for this compound Evaluation
The evaluation of this compound has leveraged various preclinical disease models to understand its efficacy and mechanism of action. Early preclinical models, such as mouse models, demonstrated that CSF-1R inhibition by this compound decreased tumor infiltrative macrophages (TAMs) in the tumor microenvironment and reprogrammed macrophages to enhance antigen presentation and T-cell activation nih.govaacrjournals.org. In a pancreatic cancer model, the combination of anti-PD-1 with CSF-1R inhibitors, including this compound, improved the response to anti-PD-1 therapy nih.gov.
Beyond in vivo animal models, this compound has been tested ex vivo in primary patient samples. For instance, preclinical studies showed that this compound exhibited sub-micromolar sensitivity in at least 25% of primary Chronic Lymphocytic Leukemia (CLL) patient samples, with higher CD14-positive cell percentages correlating with increased sensitivity to CSF1R inhibitors oncotarget.com.
Future directions involve the development and utilization of more physiologically relevant and complex preclinical models, such as:
Patient-Derived Organoids (PDOs): These 3D in vitro models retain the genetic and phenotypic characteristics of the original tumor, offering a platform for high-throughput drug screening and personalized medicine approaches.
Patient-Derived Xenografts (PDXs): These in vivo models involve implanting patient tumor tissue into immunodeficient mice, closely mimicking human tumor biology and heterogeneity, and are valuable for evaluating drug efficacy and resistance mechanisms.
Humanized Mouse Models: These models incorporate human immune system components, allowing for a more accurate assessment of this compound's immunomodulatory effects within a human-like immune context.
These advanced models can provide more predictive preclinical data, bridging the gap between traditional in vitro and in vivo studies and improving the translational success of compounds like this compound.
Exploration of this compound in Non-Oncology Preclinical Indications (e.g., Neurodegenerative Diseases, if applicable)
Beyond its primary focus in oncology, the CSF-1R inhibitory activity of this compound suggests potential applications in other disease areas, particularly those involving macrophage or microglial dysregulation, such as neurodegenerative diseases. CSF-1R inhibition has been explored preclinically as a strategy to deplete microglia, the resident macrophages of the central nervous system, in models of neurodegenerative diseases alzdiscovery.org.
In silico studies have evaluated CSF-1R inhibitors, including this compound, for their potential in targeting neuroinflammation, a key component of many neurodegenerative disorders innovareacademics.in. While some studies suggest other CSF1R inhibitors like BLZ945 might be safer candidates due to favorable ADME properties and toxicity profiles in this context, the inclusion of this compound in such computational evaluations indicates its consideration for non-oncology indications innovareacademics.in. The effect of CSF-1R inhibitors on microglia can be context-dependent, potentially ameliorating or exacerbating neuronal damage and inflammation depending on the specific inflammatory microenvironment alzdiscovery.org. This highlights a complex area for preclinical investigation.
Further preclinical research could explore this compound's effects in various in vitro and in vivo models of neuroinflammation and neurodegeneration, such as models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis, to determine if its CSF-1R inhibitory activity can offer therapeutic benefits by modulating microglial function and neuroinflammatory processes alzdiscovery.orgnih.govbmj.com.
Q & A
Q. What is the mechanism of action of ARRY-382, and how does it target tumor-associated macrophages (TAMs) in cancer models?
this compound is a highly selective, orally available inhibitor of colony-stimulating factor 1 receptor (CSF1R/c-Fms), with an IC50 of 9 nM. It blocks CSF1R autophosphorylation, disrupting TAM survival and differentiation, which are critical for tumor microenvironment modulation. Preclinical studies show this compound reduces nurse-like cell (NLC) counts in chronic lymphocytic leukemia (CLL) samples by up to 90% while maintaining cell viability (≥100% in treated CLL cells) .
Q. What experimental models are recommended to evaluate this compound’s efficacy in hematological malignancies?
Primary patient-derived CLL samples are effective for studying this compound’s anti-TAM activity. Key steps include:
- Isolating mononuclear cells (MNCs) and depleting CD14+ cells via flow cytometry.
- Co-culturing CD14- cells in 384-well plates with this compound.
- Assessing viability at days 1–3 and calculating sensitivity ratios (AUC vs. CD14 depletion). This model revealed this compound’s superior NLC depletion (90%) compared to GW-2580 (70%) .
Q. What clinical trial phases have evaluated this compound, and what were their primary objectives?
- Phase 1 (NCT01316822): Established safety, pharmacokinetics (PK), and maximum tolerated dose (MTD) in advanced solid tumors. Stable disease was observed in 15% of patients, but no objective responses .
- Phase 1b/2 (NCT02880371): Tested this compound combined with pembrolizumab (anti-PD-1). Phase 1b identified a recommended Phase 2 dose (RP2D: 300 mg QD), while Phase 2 assessed efficacy in PD-1/PD-L1-refractory tumors and pancreatic ductal adenocarcinoma. The trial was halted in 2022 due to insufficient efficacy .
Advanced Research Questions
Q. How should researchers design combination therapies involving this compound and immune checkpoint inhibitors (e.g., pembrolizumab)?
- Dose Escalation: Use a 3+3 design with this compound (200–400 mg QD) and fixed-dose pembrolizumab (2 mg/kg Q3W). MTD determination requires monitoring dose-limiting toxicities (DLTs) like transaminase elevation .
- Patient Stratification: Prioritize PD-L1-refractory or MSS/MMR-proficient tumors, as TAM depletion may synergize with PD-1 blockade .
- PK/PD Analysis: Measure plasma concentrations of this compound and metabolites (AR00469099, AR00469100, AR00470870) using validated bioanalytical methods .
Q. What methodologies resolve contradictions between preclinical efficacy and limited clinical responses in this compound trials?
- Biomarker-Driven Analysis: Correlate CSF1R pathway inhibition (e.g., plasma IL-34 levels) with tumor regression. In Phase 1, pharmacodynamic biomarkers confirmed target engagement despite limited clinical efficacy .
- Comparative Preclinical Models: Use syngeneic mouse models with humanized CSF1R to evaluate TAM repolarization vs. depletion. This compound’s IC50 in osteoclast inhibition (58 nM) suggests context-dependent activity .
Q. How are pharmacokinetic parameters analyzed in this compound studies to optimize dosing schedules?
- Key Metrics: AUCτ, Cmax, Tmax, and accumulation ratios are derived from plasma concentration-time curves. Steady-state analysis (C2D1) is prioritized over single-dose (C1D1) for chronic dosing .
- Exclusion Criteria: Exclude samples from patients with protocol deviations (e.g., vomiting within 4 hours post-dose) to ensure PK accuracy .
Data Analysis and Interpretation
Q. What statistical frameworks are used to assess this compound’s safety and efficacy in Phase 1b/2 trials?
- Analysis Sets:
- Dose-Determining Set (DDS): Patients receiving ≥67% of planned Cycle 1 doses.
- Full Analysis Set (FAS): All patients receiving ≥1 dose for efficacy endpoints.
- Safety Set (SS): Matches FAS for adverse event reporting .
- Survival Analysis: Use SAS® for time-to-event endpoints (e.g., progression-free survival) with stratified Cox models .
Q. How can researchers address the termination of this compound trials due to insufficient efficacy?
- Post Hoc Subgroup Analysis: Evaluate responders in biomarker-enriched cohorts (e.g., high CSF1 expression).
- Mechanistic Synergy Studies: Test this compound with CXCR4 or VEGF inhibitors to overcome compensatory TAM recruitment pathways .
Tables
Q. Table 1. Key Preclinical and Clinical Parameters of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
